molecular formula C11H12FNO B11791171 3-Fluoro-3,5,6-trimethylindolin-2-one

3-Fluoro-3,5,6-trimethylindolin-2-one

Cat. No.: B11791171
M. Wt: 193.22 g/mol
InChI Key: ZEJBEHDESDYEQB-UHFFFAOYSA-N
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Description

3-Fluoro-3,5,6-trimethylindolin-2-one is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated indoles, including 3-Fluoro-3,5,6-trimethylindolin-2-one, typically involves electrophilic fluorination. One common method involves the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired fluorinated indole .

Industrial Production Methods

Industrial production methods for fluorinated indoles often involve large-scale electrophilic fluorination using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3,5,6-trimethylindolin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoro-3,5,6-trimethylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3,5,6-trimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3,5,6-trimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

3-fluoro-3,5,6-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12FNO/c1-6-4-8-9(5-7(6)2)13-10(14)11(8,3)12/h4-5H,1-3H3,(H,13,14)

InChI Key

ZEJBEHDESDYEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C2(C)F

Origin of Product

United States

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